Ethyl 4-oxo-4-phenylbutyrate
Overview
Description
Ethyl 4-oxo-4-phenylbutyrate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules, including enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . It is also a key precursor in the production of angiotensin-converting enzyme (ACE) inhibitors . The compound has been the subject of various studies aiming to optimize its synthesis and application in the production of high-value chiral molecules.
Synthesis Analysis
Several methods have been developed for the synthesis of ethyl 4-oxo-4-phenylbutyrate and its derivatives. One approach involves a chemo- and enantioselective hydrogenation process starting from acetophenone and diethyl oxalate, with a key step being the hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate catalyzed by a heterogeneous Pt catalyst modified with dihydrocinchonidine . Another method employs microbial reduction using strains such as Candida krusei SW2026, which has shown high effectiveness in producing the (R)-enantiomer with excellent enantiomeric excess and yield . Additionally, the use of a fixed-bed reactor with a cinchonidine-modified Pt/γ-Al2O3 catalyst has been explored for the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate .
Molecular Structure Analysis
The molecular structure of ethyl 4-oxo-4-phenylbutyrate is characterized by the presence of a keto group in the α-position relative to the ester function, which is a key functional group for subsequent chemical transformations. The stereochemistry of the molecule is crucial for its application in the synthesis of chiral drugs, and much research has focused on achieving high enantiomeric excess in its synthesis .
Chemical Reactions Analysis
Ethyl 4-oxo-4-phenylbutyrate undergoes various chemical reactions, primarily reduction processes that convert the keto group to a hydroxyl group, resulting in ethyl (R)-2-hydroxy-4-phenylbutyrate. These reactions can be catalyzed by both chemical and biological catalysts, with enantioselectivity being a critical parameter. The reaction kinetics and mechanism have been studied, revealing the importance of factors such as modifier amount, substrate concentration, hydrogen pressure, and reaction temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-oxo-4-phenylbutyrate and its derivatives are influenced by the functional groups present in the molecule. The compound's solubility, reactivity, and stability are important for its handling and use in various chemical reactions. The enantiomeric purity of the compound is particularly significant for its application in pharmaceutical synthesis, as it directly affects the efficacy and safety of the resulting drugs .
Scientific Research Applications
Enantioselective Hydrogenation
Ethyl 4-oxo-4-phenylbutyrate is involved in the enantioselective hydrogenation process. Studies have shown that this compound can be hydrogenated to produce ethyl 2-hydroxy-4-phenylbutyrate with high enantiomeric excess (ee), a measure of purity in terms of chiral (mirror-image) molecules. This process is essential in the production of optically active compounds, which have significant applications in the synthesis of pharmaceuticals. The hydrogenation process is sensitive to reaction conditions like temperature, and it involves sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).
Safety And Hazards
Ethyl 4-oxo-4-phenylbutyrate should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
There is ongoing research into the synthesis and applications of Ethyl 4-oxo-4-phenylbutyrate . For example, studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE . Additionally, there is interest in the potential large-scale production of Ethyl 4-oxo-4-phenylbutyrate using the identified optimal parameter concentrations .
properties
IUPAC Name |
ethyl 4-oxo-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUOEHVDTAORQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211776 | |
Record name | Ethyl 4-oxo-4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-phenylbutyrate | |
CAS RN |
6270-17-3 | |
Record name | Benzenebutanoic acid, γ-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6270-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-phenylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6270-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6270-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 4-oxo-4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxo-4-phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-OXO-4-PHENYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6DRC3C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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